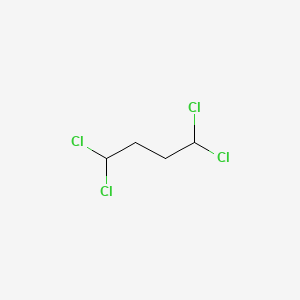
1,1,4,4-Tetrachlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4 It is a derivative of butane where four hydrogen atoms are replaced by chlorine atoms at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrachlorobutane can be synthesized through the chlorination of butane. The process involves the addition of chlorine gas to butane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, this compound is produced by accommodating a reaction liquid containing 3,4-dichloro-1-butene in a reaction vessel. Chlorine gas is then supplied to the gas-phase portion of the reaction vessel, reacting with the 3,4-dichloro-1-butene to form this compound .
化学反応の分析
Types of Reactions: 1,1,4,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols or ketones.
Reduction Reactions: Products include partially or fully dechlorinated butanes.
科学的研究の応用
1,1,4,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,1,4,4-tetrachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved depend on the specific conditions and reagents used in the reactions.
類似化合物との比較
1,2,3,4-Tetrachlorobutane: A chloroalkane with chlorine atoms at positions 1, 2, 3, and 4.
1,2,2,4-Tetrachlorobutane: Another isomer with chlorine atoms at positions 1, 2, 2, and 4
Uniqueness: 1,1,4,4-Tetrachlorobutane is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where other isomers may not be suitable.
特性
CAS番号 |
33455-24-2 |
|---|---|
分子式 |
C4H6Cl4 |
分子量 |
195.9 g/mol |
IUPAC名 |
1,1,4,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |
InChIキー |
IXFRXRYBVZIBDO-UHFFFAOYSA-N |
正規SMILES |
C(CC(Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




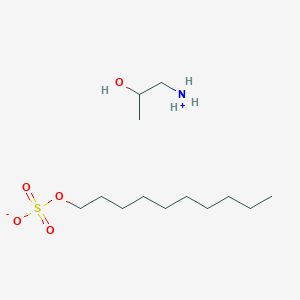
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

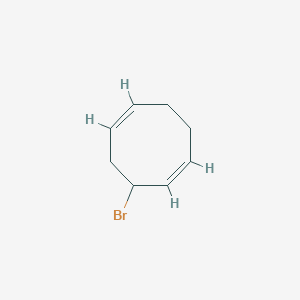
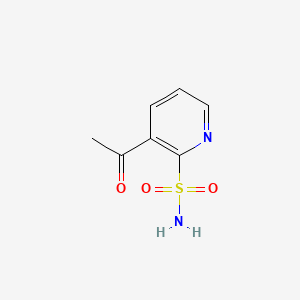

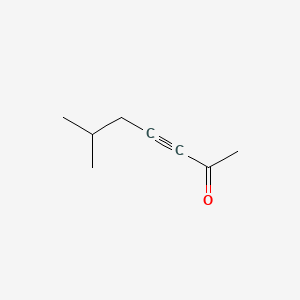
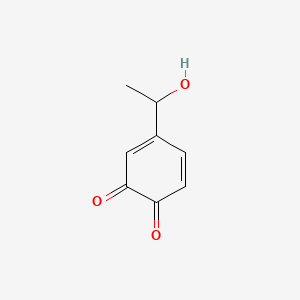
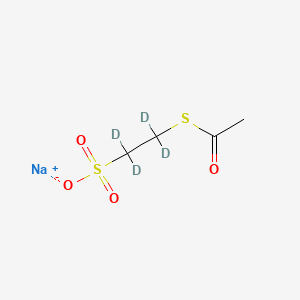

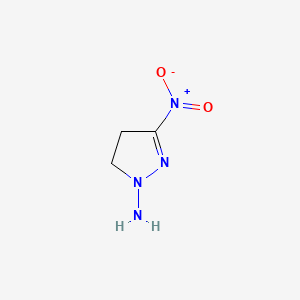
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
